6H-Indolo[2,3-b]quinoxaline, 6-methyl-9-nitro-
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Overview
Description
6H-Indolo[2,3-b]quinoxaline, 6-methyl-9-nitro- is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The structure of 6H-Indolo[2,3-b]quinoxaline, 6-methyl-9-nitro- consists of an indole fused with a quinoxaline ring, with methyl and nitro substituents at the 6 and 9 positions, respectively .
Preparation Methods
The synthesis of 6H-Indolo[2,3-b]quinoxaline, 6-methyl-9-nitro- typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of an acid catalyst . For instance, the reaction can be carried out in glacial acetic acid under microwave irradiation, which significantly reduces the reaction time to just a few minutes . Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
6H-Indolo[2,3-b]quinoxaline, 6-methyl-9-nitro- undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 6H-Indolo[2,3-b]quinoxaline, 6-methyl-9-nitro- involves DNA intercalation . By inserting itself between the base pairs of DNA, the compound disrupts the normal processes of DNA replication and transcription, leading to cell death . This mechanism is particularly effective against rapidly dividing cancer cells and certain viruses .
Comparison with Similar Compounds
6H-Indolo[2,3-b]quinoxaline, 6-methyl-9-nitro- can be compared with other indoloquinoxaline derivatives such as:
6H-Indolo[2,3-b]quinoxaline: Lacks the methyl and nitro substituents, resulting in different biological activities.
9-Fluoro-6H-indolo[2,3-b]quinoxaline: Contains a fluorine atom at the 9-position, which can enhance its antiviral properties.
11-Methyl-6H-indolo[2,3-b]quinoline: Features a quinoline ring instead of a quinoxaline ring, leading to variations in its chemical reactivity and biological effects.
These comparisons highlight the unique structural features and biological activities of 6H-Indolo[2,3-b]quinoxaline, 6-methyl-9-nitro-, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-methyl-9-nitroindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c1-18-13-7-6-9(19(20)21)8-10(13)14-15(18)17-12-5-3-2-4-11(12)16-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOVYGKVEFRXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353818 |
Source
|
Record name | 6H-Indolo[2,3-b]quinoxaline, 6-methyl-9-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91658-78-5 |
Source
|
Record name | 6H-Indolo[2,3-b]quinoxaline, 6-methyl-9-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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